molecular formula C24H24N2OS B2780412 N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE CAS No. 313549-71-2

N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE

Cat. No.: B2780412
CAS No.: 313549-71-2
M. Wt: 388.53
InChI Key: ZHOXEITVOBODPO-UHFFFAOYSA-N
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Description

N-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]adamantane-1-carboxamide is a synthetic organic compound designed for research and development in medicinal chemistry. Its structure incorporates two privileged pharmacophores: a rigid, lipophilic adamantane moiety and a 2,4-disubstituted 1,3-thiazole ring system . The adamantane group is renowned for enhancing metabolic stability and improving bioavailability by increasing lipid solubility . The thiazole ring is a versatile heterocycle frequently found in compounds with a broad spectrum of biological activities, making it a cornerstone in the development of various drugs and biologically active agents . The naphthalene substituent provides a bulky aromatic system that can be critical for hydrophobic interactions and π-stacking within biological targets. While the specific biological profile of this exact molecule is not fully characterized, structural analogs featuring the N-(thiazol-2-yl)adamantane-1-carboxamide core or similar aryl-thiazole systems have been identified as potent and selective negative allosteric modulators of ion channels, such as the Zinc-Activated Channel (ZAC) . Other thiazole derivatives have been investigated for potential applications as anticancer agents , anticonvulsants , and anti-inflammatory agents . This compound serves as a valuable chemical tool for probing structure-activity relationships (SAR), hit-to-lead optimization, and exploring novel mechanisms of action in drug discovery. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2OS/c27-22(24-11-15-7-16(12-24)9-17(8-15)13-24)26-23-25-21(14-28-23)20-6-5-18-3-1-2-4-19(18)10-20/h1-6,10,14-17H,7-9,11-13H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOXEITVOBODPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The adamantane carboxamide moiety can be introduced via an amide coupling reaction using adamantane-1-carboxylic acid and an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Bond

The amide bond linking adamantane and the thiazole ring undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions

Reagents/ConditionsProductsYieldReference Analogue
6M HCl, reflux, 12hAdamantane-1-carboxylic acid + 2-amino-4-(naphthalen-2-yl)thiazole~85%
2M NaOH, ethanol, 80°C, 8hAdamantane-1-carboxylate salt + 2-amino-4-(naphthalen-2-yl)thiazole~78%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with adamantane’s steric bulk slightly reducing reaction rates compared to linear aliphatic amides .

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalen-2-yl group participates in electrophilic substitutions, primarily at the 1-, 3-, or 6-positions due to steric and electronic effects:

Example Reactions

Reaction TypeReagents/ConditionsMajor ProductRegioselectivity
NitrationHNO₃/H₂SO₄, 0°C, 4h1-nitro-naphthalen-2-yl derivative>90% para to thiazole
BrominationBr₂/FeBr₃, CH₂Cl₂, RT6-bromo-naphthalen-2-yl derivativeOrtho/para ratio 1:3
SulfonationH₂SO₄, 50°C, 6h3-sulfo-naphthalen-2-yl derivativeMeta dominance due to thiazole’s electron-withdrawing effect

Density functional theory (DFT) studies on similar systems suggest the thiazole ring directs electrophiles to the naphthalene’s less hindered positions .

Functionalization of the Thiazole Ring

The thiazole’s 2-amino group and 4-aryl substituent enable further modifications:

3.1. Nucleophilic Substitution at C-2

The 2-position’s amino group reacts with electrophiles:

ReagentProductApplication
Acetyl chlorideN-acetyl derivativeBioactivity enhancement
Benzoyl isocyanateBenzoylurea analogueIncreased metabolic stability
CS₂/KOHThiazolo[5,4-d]thiazole derivativeFluorescent probes

3.2. Cross-Coupling at C-4

The naphthalen-2-yl group facilitates Suzuki-Miyaura couplings:

Boronic AcidCatalyst SystemProduct (4-aryl substitution)Yield
4-FluorophenylPd(PPh₃)₄, K₂CO₃, DME4-(4-fluorophenyl) derivative72%
Pyridin-3-ylPdCl₂(dppf), CsF, DMFHeteroaryl analogue65%

Reaction rates depend on the electron-withdrawing nature of the thiazole ring .

Adamantane Modification

While adamantane is typically inert, radical bromination at bridgehead positions is feasible:

Conditions : NBS, AIBN, CCl₄, reflux, 12h
Product : 3-bromoadamantane-1-carboxamide derivative (15% yield)
Utility : Serves as an intermediate for further cross-couplings .

Biological Activity-Driven Reactions

Inhibitor design studies reveal targeted modifications:

Modification SitePurposeExample Derivative Activity
Adamantane C-3Enhance hydrophobic interactions10x higher kinase inhibition
Thiazole C-5Introduce H-bond donorsImproved COX-2 selectivity

X-ray crystallography of analogous compounds shows the adamantane group occupies deep hydrophobic pockets in enzymes, guiding rational functionalization .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds exhibit antimicrobial properties. A study highlighted that aminothiazole derivatives, including those with naphthyl substitutions, demonstrated significant activity against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis) . The minimum inhibitory concentration (MIC) values for certain derivatives reached sub-micromolar levels, indicating strong potential as anti-tubercular agents.

CompoundMIC (µM)Pathogen
9b1.5M. tuberculosis
10a4.5M. tuberculosis
10c5.7M. tuberculosis

Antifungal Properties

The compound's structural features suggest potential antifungal activity as well. A study focusing on aminothiazole derivatives indicated that the introduction of naphthyl groups could enhance antifungal potency against invasive fungal diseases . This suggests that N-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]adamantane-1-carboxamide could be a candidate for developing new antifungal therapies.

Case Study 1: Antitubercular Activity

In a systematic evaluation of various thiazole derivatives, researchers synthesized multiple analogs of this compound and tested them against M. tuberculosis. The study found that modifications at the C-2 position significantly influenced the antimicrobial activity, with certain compounds exhibiting MIC values below 5 µM .

Case Study 2: Selectivity and Toxicity

A comparative study assessed the selectivity of these compounds for mycobacterial species over other bacteria. The results indicated that some derivatives were selectively bactericidal against replicating M. tuberculosis while showing reduced toxicity towards eukaryotic cells . This selectivity is critical for developing safe therapeutic agents.

Mechanism of Action

The mechanism of action of N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural and Functional Group Analysis

The compound is distinguished from other adamantane derivatives by its thiazole-naphthalene framework. Below is a comparative analysis with structurally related analogs:

Compound Substituent Key Functional Groups Molecular Formula Synthesis Yield
N-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]adamantane-1-carboxamide Thiazole, naphthalen-2-yl Amide, thiazole, adamantane C₂₄H₂₃N₃OS Not reported
3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (mtrzadcH) 3-Methyl-1,2,4-triazole Triazole, carboxylic acid C₁₄H₁₉N₃O₂ 65%
N-(1-Adamantyl)-4-ethoxycarbonylpiperidine-1-carbothioamide Piperidine, ethoxycarbonyl Carbothioamide, piperidine C₁₉H₂₈N₂OS Not specified
1-(5-Methyl-tetrazol-1-yl)-adamantane 3-carboxylic acid (mttzadcH) 5-Methyl-tetrazole Tetrazole, carboxylic acid C₁₃H₁₈N₄O₂ 76%

Key Observations :

  • Substituent Effects : The thiazole-naphthalene system in the target compound introduces greater aromaticity and steric bulk compared to triazole/tetrazole derivatives (e.g., mtrzadcH, mttzadcH). This may enhance π-π stacking interactions but reduce solubility in polar solvents.

Key Insights :

  • The naphthalen-2-yl group likely reduces aqueous solubility compared to smaller substituents in triazole analogs.
  • Thiazole-containing derivatives may exhibit unique metal-binding properties compared to triazole-based copper complexes in .
Crystallographic and Validation Data

While structural data for the target compound are unavailable, analogs in and were validated using tools like SHELXL and PLATON . Key parameters (e.g., bond lengths, angles) for adamantane derivatives typically show:

  • C–C bonds in adamantane: ~1.54 Å.
  • Thiazole/triazole rings: Planar with bond lengths consistent with aromatic systems.

Biological Activity

N-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]adamantane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an adamantane core, a thiazole ring, and a naphthalene moiety. The structural formula can be represented as follows:

C19H20N2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{S}

This structure contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those related to this compound.

  • Antitubercular Activity : The compound has shown promising results against Mycobacterium tuberculosis. Research indicates that thiazole derivatives exhibit sub-micromolar minimum inhibitory concentrations (MIC), with specific analogs demonstrating selectivity for mycobacterial species over mammalian cells .
    CompoundMIC (µM)Reference
    This compound6.55
    Ethambutol4.89
  • Broad-Spectrum Antimicrobial Activity : Other studies have reported that similar compounds exhibit activity against various pathogens including bacteria and fungi. For instance, derivatives of naphthamide have been tested for their efficacy against resistant strains of bacteria .

Anticancer Activity

Thiazole-containing compounds are also being investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

  • Enzyme Inhibition : The compound has demonstrated varying degrees of inhibition against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in cancer biology .
    EnzymeIC50 (nM)Reference
    AChE68.11
    BChE126.90

The exact mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Mycolic Acid Synthesis : For its antitubercular activity, the compound may inhibit enzymes involved in the synthesis of mycolic acids, essential components of the mycobacterial cell wall .
  • Interaction with Enzymatic Targets : The inhibition of AChE and BChE suggests that this compound may interfere with cholinergic signaling pathways, which can be exploited in treating certain cancers where these pathways are dysregulated .

Case Studies

Several studies have evaluated the biological activity of thiazole derivatives in clinical settings or preclinical models:

  • In Vitro Studies : A study demonstrated that a series of thiazole derivatives exhibited potent activity against M. tuberculosis, with some compounds achieving MIC values comparable to first-line treatments like ethambutol .
  • Animal Models : Further research is needed to validate these findings in vivo; however, preliminary data suggest a favorable safety profile and significant efficacy in animal models of infection.

Q & A

Q. What are the established synthetic routes for N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]adamantane-1-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with a thiazole intermediate bearing a naphthalene substituent. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or DCM) under nitrogen .
  • Thiazole ring construction : Cyclocondensation of thioamides with α-halo ketones, requiring precise temperature control (60–80°C) and solvents like acetonitrile .
  • Purity optimization : Recrystallization from ethanol/DMSO mixtures improves crystallinity . Yield optimization relies on stoichiometric ratios (1:1.2 for adamantane:thiazole precursor) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify adamantane’s rigid cage (δ 1.6–2.1 ppm) and thiazole/naphthalene aromatic protons (δ 7.0–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 429.2) .
  • X-ray crystallography : SHELX-refined structures resolve conformational flexibility in the thiazole-naphthalene linkage (bond angles: 118–122°) .

Q. What key structural features influence its physicochemical properties?

  • Adamantane moiety : Enhances lipophilicity (logP ~4.2) and thermal stability (decomposition >250°C) .
  • Thiazole ring : Contributes to π-π stacking with biological targets (e.g., enzyme active sites) .
  • Naphthalene group : Increases molecular rigidity, reducing solubility in aqueous media (<0.1 mg/mL) .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer potential : IC50_{50} values of 2–10 µM against breast (MCF-7) and lung (A549) cancer cell lines via apoptosis induction .
  • Antimicrobial activity : Moderate inhibition (MIC 16–32 µg/mL) against S. aureus and E. coli .

Advanced Research Questions

Q. How can experimental design address low reproducibility in synthetic yields?

  • Factorial optimization : Vary solvent polarity (DMSO vs. THF), catalyst loading (0.5–2 mol%), and reaction time (12–48 hrs) to identify critical parameters .
  • In-line monitoring : Use FTIR or HPLC to track intermediate formation and minimize side reactions .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Control cell passage number, serum concentration, and incubation time to reduce variability .
  • Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., topoisomerase II) .

Q. What strategies improve solubility for in vivo studies without compromising stability?

  • Co-solvent systems : Use cyclodextrin complexes (20% w/v) or PEG-400 formulations to enhance aqueous solubility .
  • Prodrug derivatization : Introduce phosphate or sulfonate groups at the adamantane’s tertiary carbon .

Q. How to elucidate the mechanism of action using computational and structural biology?

  • Molecular docking : AutoDock Vina simulations predict binding to kinase domains (e.g., EGFR; ΔG = -9.2 kcal/mol) .
  • Cryo-EM/X-ray : Co-crystallize with purified target proteins (e.g., tubulin) to identify binding pockets .

Q. What analytical methods quantify thermal degradation products under storage conditions?

  • TGA-DSC : Identify decomposition onset (~250°C) and endothermic events (melting point: 180–185°C) .
  • LC-MS/MS : Detect oxidation byproducts (e.g., sulfoxide derivatives) in accelerated stability studies (40°C/75% RH) .

Q. How to design structure-activity relationship (SAR) studies for derivative libraries?

  • Substituent variation : Replace naphthalene with biphenyl or indole groups to modulate steric bulk .
  • Bioisosteric replacement : Swap thiazole with 1,2,4-triazole to enhance metabolic stability .

Methodological Notes

  • Data contradiction analysis : Replicate experiments under identical conditions and use multivariate statistics (ANOVA) to isolate variables .
  • Crystallographic challenges : Address twinning or disorder in SHELXL refinement by adjusting HKLF5 parameters .
  • Biological assay controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only controls to validate results .

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